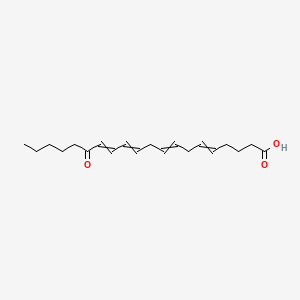

4',6-diamidino-2-phénylindole

Vue d'ensemble

Description

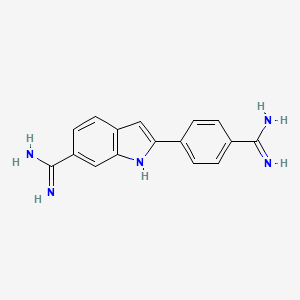

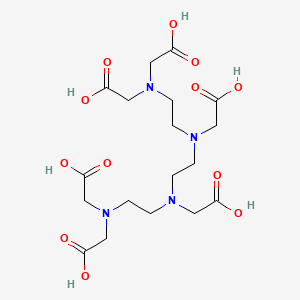

Le 4′,6-diamidino-2-phénylindole (DAPI) est un colorant fluorescent qui se lie fortement aux régions riches en adénine-thymine de l'ADN. Il est largement utilisé en microscopie à fluorescence en raison de sa capacité à traverser les membranes cellulaires intactes, ce qui le rend adapté à la coloration des cellules vivantes et fixées . Le DAPI a été synthétisé pour la première fois en 1971 par le laboratoire d'Otto Dann lors d'une recherche de médicaments pour traiter la trypanosomiase .

Applications De Recherche Scientifique

Le DAPI est largement utilisé dans divers domaines de la recherche scientifique :

Chimie : Utilisé comme colorant fluorescent pour l'ADN dans les essais en solution.

Médecine : Utilisé dans le diagnostic des infections à mycoplasmes et l'évaluation de l'apoptose.

Industrie : Appliqué en cytométrie en flux pour mesurer le contenu nucléaire et trier les chromosomes.

Mécanisme d'action

Le DAPI se lie au sillon mineur des régions riches en adénine-thymine de l'ADN double brin, déplaçant les molécules d'eau et renforçant la fluorescence . Cette liaison est sélective et entraîne une augmentation significative de l'intensité de fluorescence, ce qui en fait un outil précieux pour la visualisation de l'ADN .

Mécanisme D'action

Target of Action:

DAPI is a fluorescent stain that selectively binds to adenine-thymine (AT)-rich regions in DNA . Its primary target is the minor groove of double-stranded DNA, where it forms strong complexes. By binding to DNA, DAPI becomes highly fluorescent and serves as a valuable marker for visualizing DNA in various biological contexts.

Mode of Action:

When DAPI interacts with double-stranded DNA, it undergoes partial intercalation, stabilizing non-canonical structures within the nucleic acid. Specifically, DAPI binds to the minor groove of DNA, resulting in a 20-fold increase in fluorescence compared to its non-bound state . This property makes it an excellent choice for staining DNA in fluorescence microscopy.

Biochemical Pathways:

DAPI’s primary impact lies in its ability to label DNA. Researchers use it to detect DNA in plant cells, metazoa, bacteria, and virus particles. Additionally, quantitative staining of DNA within cells has been demonstrated, enabling precise measurements of DNA content .

Pharmacokinetics:

- RNA Binding : While DAPI primarily binds to DNA, it can also interact with RNA, albeit less strongly. When bound to RNA, its emission shifts to around 500 nm .

Result of Action:

By staining DNA, DAPI allows researchers to visualize nuclei, chromatin, and other DNA-containing structures. Its blue emission is particularly convenient for simultaneous use with other fluorescent stains in microscopy experiments. Notably, DAPI’s fluorescence overlaps slightly with green-fluorescent molecules like fluorescein and green fluorescent protein (GFP) .

Action Environment:

Environmental factors, such as pH, ionic strength, and temperature, can influence DAPI’s efficacy and stability. Researchers must consider these conditions when using DAPI for staining and imaging purposes.

Analyse Biochimique

Biochemical Properties

4’,6-Diamidino-2-phenylindole plays a crucial role in biochemical reactions by binding to the minor groove of double-stranded DNA, particularly at adenine-thymine-rich regions. This binding results in a significant enhancement of fluorescence, making it an ideal stain for visualizing DNA in various biological samples . The compound interacts with several biomolecules, including DNA and RNA. When bound to DNA, 4’,6-Diamidino-2-phenylindole exhibits an absorption maximum at 358 nm and an emission maximum at 461 nm . It also binds to RNA, although with less fluorescence intensity .

Cellular Effects

4’,6-Diamidino-2-phenylindole affects various types of cells and cellular processes. It is commonly used to stain both live and fixed cells, providing a marker for membrane viability . The compound influences cell function by binding to DNA and altering its fluorescence properties. This binding can impact cell signaling pathways, gene expression, and cellular metabolism by providing a visual marker for DNA . Additionally, 4’,6-Diamidino-2-phenylindole is used in apoptosis detection and cell counting due to its high affinity for DNA .

Molecular Mechanism

The molecular mechanism of 4’,6-Diamidino-2-phenylindole involves its binding to the minor groove of double-stranded DNA. This binding is highly specific to adenine-thymine-rich regions, resulting in a stable complex that fluoresces approximately 20 times greater than the unbound state . The compound can also bind to RNA, although with different binding interactions and fluorescence properties . This specific binding allows researchers to visualize and quantify DNA in various biological samples, making it a valuable tool in molecular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’,6-Diamidino-2-phenylindole can change over time. The compound is generally stable when stored in the dark at room temperature or 4°C, with solutions remaining stable for 2 to 3 weeks . Over time, the fluorescence intensity may decrease, and the compound may degrade, impacting its effectiveness in staining DNA . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its ability to bind to DNA and provide fluorescence markers .

Dosage Effects in Animal Models

The effects of 4’,6-Diamidino-2-phenylindole vary with different dosages in animal models. At lower doses, the compound effectively stains DNA without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and viability . Threshold effects have been noted, with the compound exhibiting increased fluorescence at optimal concentrations .

Metabolic Pathways

4’,6-Diamidino-2-phenylindole is involved in metabolic pathways related to DNA binding and fluorescence. The compound interacts with enzymes and cofactors that facilitate its binding to DNA, resulting in enhanced fluorescence . These interactions can affect metabolic flux and metabolite levels, providing valuable insights into cellular processes and DNA dynamics .

Transport and Distribution

Within cells and tissues, 4’,6-Diamidino-2-phenylindole is transported and distributed through interactions with transporters and binding proteins . The compound’s high affinity for DNA allows it to localize and accumulate in the nucleus, where it binds to DNA and provides fluorescence markers . This localization is crucial for its effectiveness in staining DNA and visualizing cellular structures .

Subcellular Localization

4’,6-Diamidino-2-phenylindole primarily localizes to the nucleus due to its strong binding affinity for DNA . This subcellular localization is essential for its activity and function as a DNA stain. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its effectiveness in staining DNA and providing fluorescence markers .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

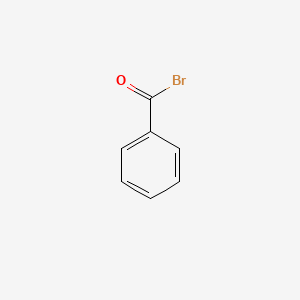

Le DAPI est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-nitrobenzaldéhyde avec la phénylhydrazine pour former le 2-phénylindole. Cet intermédiaire est ensuite réagi avec le cyanamide pour produire le 4′,6-diamidino-2-phénylindole .

Méthodes de production industrielle

En milieu industriel, le DAPI est produit en dissolvant le composé dans de l'eau déionisée ou du diméthylformamide (DMF) pour créer une solution mère. La solution mère est ensuite diluée avec du tampon phosphate salin (PBS) pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le DAPI subit principalement des réactions de liaison avec l'ADN et l'ARN. Il se lie à l'ADN double brin avec un maximum d'absorption à 358 nm et un maximum d'émission à 461 nm . Lorsqu'il est lié à l'ARN, son émission se déplace vers 500 nm environ .

Réactifs et conditions courants

Le DAPI est généralement utilisé avec du PBS ou d'autres tampons appropriés. Il est excité par une lumière ultraviolette et détecté via un filtre bleu/cyan .

Principaux produits formés

Le principal produit formé par les réactions de DAPI est le complexe DAPI-ADN ou DAPI-ARN, qui présente une forte fluorescence .

Comparaison Avec Des Composés Similaires

Le DAPI est souvent comparé à d'autres colorants fluorescents se liant à l'ADN, tels que les colorants Hoechst. Alors que les colorants DAPI et Hoechst se lient au sillon mineur de l'ADN double brin et émettent une fluorescence bleue, le DAPI est unique dans sa capacité à se lier à l'ARN, bien qu'avec une longueur d'onde d'émission différente . D'autres composés similaires comprennent le bromure d'éthidium et l'iodure de propidium, qui s'intercalent entre les bases de l'ADN, mais ont des propriétés de fluorescence et des applications différentes .

Propriétés

IUPAC Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13/h1-8,21H,(H3,17,18)(H3,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBHETKCLVMNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28718-90-3 (hydrochloride) | |

| Record name | DAPI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50963757 | |

| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Roche Diagnostics MSDS] | |

| Record name | 4',6-Diamidino-2-phenylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

47165-04-8 | |

| Record name | 4′,6-Diamidino-2-phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47165-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAPI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9W25Z7ROH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DAPI exhibits a strong affinity for double-stranded DNA (dsDNA) [, , ]. It preferentially binds to adenine-thymine (A-T) rich regions within the minor groove of the DNA double helix [, , , ]. This binding leads to a significant enhancement of DAPI's fluorescence, making it a valuable tool for visualizing DNA [, , , ].

A: DAPI binding can induce conformational changes in DNA structure. Research suggests it can cause DNA bending and unwinding, particularly in A-T rich regions []. This property may contribute to its topoisomerase I poisoning activity [].

ANone: DAPI (4′,6-Diamidino-2-phenylindole) has the molecular formula C16H15N5 • 2HCl with a molecular weight of 350.25 g/mol.

A: DAPI absorbs ultraviolet (UV) light with a peak around 350 nm [, ]. Upon binding to dsDNA, its fluorescence emission shifts to a longer wavelength, typically around 450 nm, exhibiting a characteristic blue fluorescence [, , , ]. The fluorescence intensity increases significantly upon binding to DNA, enabling sensitive detection [, ].

A: DAPI fluorescence is influenced by pH. While DAPI can label bacteria across a pH range of 6.5 to 9.5, the fluorescence intensity, particularly in the presence of ATP, is enhanced in more alkaline environments above pH 9 [].

A: Yes, DAPI is routinely used with fixed samples. Fixation with aldehydes, like formaldehyde, is often employed to preserve cellular structures before DAPI staining [, ]. Additionally, permeabilization with detergents may be necessary to allow DAPI to penetrate the cell membrane and access DNA within intact cells [, , ].

A: DAPI solutions are generally stable for several months when stored properly, protected from light, and at low temperatures (e.g., 4°C) []. Compared to other DNA-binding dyes like Hoechst, DAPI demonstrates higher photostability, making it suitable for applications requiring prolonged illumination [].

A: DAPI is primarily a fluorescent dye and does not possess intrinsic catalytic properties. Its applications center around DNA visualization and quantification, not catalysis [, , ].

A: Yes, computational techniques like molecular dynamics simulations have been used to investigate DAPI's interaction with DNA, particularly its binding mode and the structural changes it induces in the DNA helix []. These simulations provide valuable insights into the molecular basis of DAPI's binding specificity and affinity for different DNA sequences [].

A: The two positively charged amidino groups in DAPI's structure are essential for its interaction with the negatively charged phosphate backbone of DNA [, ]. Additionally, the phenylindole ring system allows DAPI to insert itself into the minor groove of DNA [, ]. Modifications to these structural elements can significantly impact DAPI's binding affinity and fluorescence properties [].

A: DAPI is generally recognized as a potential mutagen and requires careful handling following established safety guidelines []. Users should consult relevant safety data sheets and follow appropriate laboratory practices when working with DAPI to minimize risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)